Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate
Overview
Description
Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate is a chemical compound characterized by its bromophenyl group attached to an oxazole ring, which is further esterified with ethyl carboxylate
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromobenzoic acid and ethyl chloroformate.
Reaction Steps: The reaction involves the formation of an oxazole ring through cyclization, followed by esterification.
Conditions: The cyclization step is usually performed under acidic conditions, while the esterification is carried out using an alcohol (ethanol) and a catalyst (e.g., sulfuric acid).
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines are employed.
Major Products Formed:
Oxidation Products: Oxalic acid derivatives.
Reduction Products: Reduced oxazole derivatives.
Substitution Products: Cyanide or amine-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction with various biomolecules. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in electrophilic substitution reactions, while the oxazole ring can participate in hydrogen bonding and pi-stacking interactions. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
Ethyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate: Similar structure with a chlorine substituent instead of bromine.
Ethyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate: Fluorine substituent replacing bromine.
Ethyl 5-(2-iodophenyl)-1,2-oxazole-3-carboxylate: Iodine substituent in place of bromine.
Uniqueness: Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate stands out due to the bromine atom, which imparts unique chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo counterparts.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-11(17-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFXPAVHYPNJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701691 | |
Record name | Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668971-61-7 | |
Record name | Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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